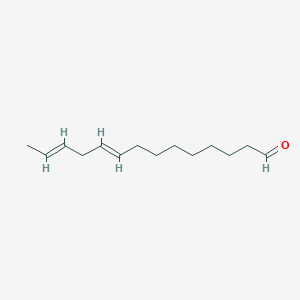

(9Z,12E)-9,12-Tetradecadienal

Beschreibung

Contextualization within Lepidopteran Chemical Communication

Within the order Lepidoptera, which includes moths and butterflies, chemical communication is a highly evolved and essential aspect of their life cycle. Female moths of many species release complex blends of chemical compounds, known as sex pheromones, to attract conspecific males from a distance. frontiersin.org These pheromones are detected by specialized receptors on the male's antennae, triggering a characteristic upwind flight towards the female. frontiersin.orgsmolecule.com

Aldehydes, alcohols, and acetates are common functional groups found in lepidopteran pheromones. diva-portal.org While the acetate (B1210297) derivative, (9Z,12E)-9,12-tetradecadienyl acetate, is one of the most widely identified and studied pheromone components, the aldehyde form, (9Z,12E)-9,12-Tetradecadienal, is implicated in similar ecological functions. The specific blend of these and other compounds, along with their precise ratios, ensures species-specificity and reproductive isolation.

Significance as a Semiochemical Component and its Derivatives

The significance of this compound and its derivatives lies in their potent ability to modify insect behavior, making them valuable tools for pest management. jaydevchemicals.com By mimicking the natural pheromones, synthetic versions can be used to monitor and control pest populations through methods like mating disruption, where the widespread release of a pheromone confuses males and prevents them from locating females. diva-portal.org

While direct research on this compound is less extensive, its derivatives have been identified as key pheromone components in numerous pest species.

Key Derivatives and Their Roles:

(9Z,12E)-9,12-Tetradecadienyl Acetate: This is the most prominent derivative and a major sex pheromone component for a wide range of moths. It is a key attractant for the Indian meal moth (Plodia interpunctella), the Mediterranean flour moth (Ephestia kuehniella), and the tobacco cutworm (Spodoptera litura). jaydevchemicals.comjaydevchemicals.com Research on Brazilian populations of Spodoptera cosmioides also identified it as a crucial component of the female sex pheromone blend, alongside (9Z)-9-tetradecenyl acetate. embrapa.br Similarly, it is one of four compounds identified in the sex pheromone blend of the mahogany shoot borer, Hypsipyla grandella. scielo.br

(9Z,12E)-9,12-Tetradecadien-1-ol: The alcohol derivative is also a component of pheromone blends. For instance, in Hypsipyla grandella, the alcohol form was identified along with its acetate counterpart and other related compounds. scielo.br The reduction of the acetate derivative yields this corresponding alcohol.

The stereochemistry of these compounds is vital for their biological activity. The (9Z,12E) configuration is critical for eliciting a behavioral response in many target species, and the presence of other isomers, such as the (9E,12Z) form, can reduce or inhibit the attraction.

Table 1: Documented Roles of this compound Derivatives in Lepidoptera

| Species | Compound | Role |

| Plodia interpunctella (Indian Meal Moth) | (9Z,12E)-9,12-Tetradecadienyl Acetate | Major Sex Pheromone Component |

| Ephestia kuehniella (Mediterranean Flour Moth) | (9Z,12E)-9,12-Tetradecadienyl Acetate | Sex Pheromone Component |

| Spodoptera litura (Tobacco Cutworm) | (9Z,12E)-9,12-Tetradecadienyl Acetate | Sex Pheromone Component |

| Spodoptera cosmioides | (9Z,12E)-9,12-Tetradecadienyl Acetate | Key Sex Pheromone Component |

| Hypsipyla grandella (Mahogany Shoot Borer) | (9Z,12E)-9,12-Tetradecadienyl Acetate | Component of Sex Pheromone Blend |

| Hypsipyla grandella (Mahogany Shoot Borer) | (9Z,12E)-9,12-Tetradecadien-1-ol | Component of Sex Pheromone Blend |

| Dioryctria abietella (Spruce Coneworm) | (9Z,12E)-9,12-Tetradecadienyl Acetate | Behavioral Antagonist |

This table is based on available research data. jaydevchemicals.comembrapa.brscielo.brresearchgate.net

In some cases, a compound that is an attractant for one species can act as a behavioral antagonist for another. For example, while the acetate derivative is an attractant for many moths, it was found to reduce trap catches for the spruce coneworm, Dioryctria abietella, when added to its primary pheromone blend. researchgate.net This highlights the specificity of chemical signaling in insects and the importance of precise blend composition.

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H24O |

|---|---|

Molekulargewicht |

208.34 g/mol |

IUPAC-Name |

(9E,12E)-tetradeca-9,12-dienal |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5+ |

InChI-Schlüssel |

XHXSPBYEQUMCKE-ZIMISOLQSA-N |

Isomerische SMILES |

C/C=C/C/C=C/CCCCCCCC=O |

Kanonische SMILES |

CC=CCC=CCCCCCCCC=O |

Herkunft des Produkts |

United States |

Chemical Synthesis Methodologies for 9z,12e 9,12 Tetradecadienal and Its Derivatives

Stereoselective Synthetic Routes

The synthesis of (9Z,12E)-9,12-tetradecadienal requires precise control over the geometry of the two double bonds. Various stereoselective strategies have been developed to achieve this, including cross-coupling reactions, olefin metathesis, and cascade reactions.

Cross-Coupling Reactions for Stereodirectional Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds with defined stereochemistry, making them highly suitable for the synthesis of complex molecules like insect pheromones. rsc.orgbeilstein-journals.org These reactions often involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. rsc.org

Several types of cross-coupling reactions have been successfully employed in the synthesis of pheromones, including:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide and has been utilized for the synthesis of various pheromone components in good yields. benthamdirect.com

Grignard Cross-Coupling: The reaction of Grignard reagents with organic halides, often catalyzed by nickel or palladium complexes, is a common strategy. rsc.org For instance, the synthesis of Z-isomers can be achieved by a sequential cross-coupling approach, where the first step utilizes a palladium catalyst and the second a nickel catalyst to ensure high stereoisomeric purity. rsc.org Iron-catalyzed cross-coupling reactions between Grignard reagents and alkenyl electrophiles have also proven to be an efficient method. beilstein-journals.org

Sonogashira Coupling: This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another valuable tool, often followed by a reduction step to yield the desired alkene geometry. beilstein-journals.org

A notable synthesis of (9Z,12E)-9,12-tetradecadien-1-yl acetate (B1210297), a closely related derivative, involved a C8+C2=C10 and C10+C4=C14 coupling scheme. researchgate.netgrafiati.com The key steps included the reaction of 1-tert-butoxy-8-bromo-octane with lithium acetylide-ethylenediamine complex, followed by alkylation with (E)-1-bromo-2-butene. researchgate.netgrafiati.com Subsequent stereoselective reduction and acetylation yielded the target compound with 82% isomeric purity. researchgate.netgrafiati.com Another stereodirectional synthesis of the same acetate derivative has been achieved via cross-coupling, highlighting the utility of this approach. medchemexpress.com

Table 1: Examples of Cross-Coupling Reactions in Pheromone Synthesis

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Ref |

| Suzuki-Miyaura | Organoboron compound, Organic halide | Palladium catalyst | Alkenyl compounds | benthamdirect.com |

| Grignard Coupling | Grignard reagent, (Z)-1-bromo-2-phenylthioethene | [PdCl₂(PPh₃)₂] then [NiCl₂(dppe)] | Z-isomers of 1,2-dialkylethenes | rsc.org |

| Grignard Coupling | Grignard reagent, (E)-1-bromo-2-phenylthioethene | [NiCl₂(dppe)] | E-isomers of 1,2-dialkylethenes | rsc.org |

| Iron-Catalyzed | Alkyl Grignard reagent, Alkenyl halide | FeCl₃, EtOMgCl | Alkyl-alkenyl compounds | beilstein-journals.org |

| C-C Coupling | 1-tert-butoxy-8-bromo-octane, Lithium acetylide, (E)-1-bromo-2-butene | NiP-2 catalyst for reduction | (9Z,12E)-9,12-tetradecadien-1-yl acetate | researchgate.netgrafiati.com |

Olefin Metathesis in Alkenyl Aldehyde Synthesis

Olefin metathesis has emerged as a powerful and efficient method for the synthesis of unsaturated compounds, including pheromones. rsc.orggoogle.com This reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium. google.com

A completely selective synthesis of unactivated, unconjugated dienes containing 1,2-disubstituted olefins has been demonstrated using olefin metathesis. For example, the reaction of oleyl alcohol with trans-1,4-hexadiene in the presence of a hindered ruthenium metathesis catalyst can selectively form (9Z,12E)-tetradeca-9,12-dien-ol, a precursor to the target aldehyde. google.com This precursor can then be acetylated to form the corresponding acetate. google.com This method is significant as it allows for the selective metathesis of terminal olefins in the presence of other unactivated, unconjugated dienes. google.com

Knoevenagel-Wittig Cascade Approaches

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. The Knoevenagel condensation followed by a Wittig reaction or an aza-Wittig reaction represents such a cascade. researchgate.netrsc.orgnih.gov

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, to form a new carbon-carbon double bond. sci-hub.se This can be followed by an intramolecular Wittig or aza-Wittig reaction to construct cyclic systems. researchgate.netnih.gov While direct application to the linear this compound is less common, the principles of the Knoevenagel condensation are fundamental in organic synthesis for creating α,β-unsaturated systems which can be further elaborated. sci-hub.seorganic-chemistry.org For instance, the synthesis of (11Z,13)-tetradecadienal has been achieved via a Wittig reaction, demonstrating the applicability of this type of reaction in synthesizing related polyene aldehydes. grafiati.com

Control of Stereochemical Purity and Isomeric Specificity

The biological activity of pheromones is highly dependent on their stereochemistry. nih.gov Therefore, achieving high stereochemical purity is a critical aspect of their synthesis. google.comacs.orgdiva-portal.org The presence of even small amounts of an incorrect isomer can significantly reduce or inhibit the biological response.

Enantioselective synthesis, starting from a compound of known absolute configuration, is a key strategy to control stereochemistry. nih.gov Various analytical techniques are employed to determine the stereochemical purity of the synthesized pheromones. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating and quantifying stereoisomers. mdpi.com For instance, the stereochemical purity of dodecadiene-8E,10E ol-1 was determined to be 99.5% by gas-liquid chromatography. google.com

In many cases, synthetic routes are designed to be highly stereoselective, minimizing the formation of unwanted isomers. google.com This often involves the use of stereospecific reactions and catalysts that favor the formation of one stereoisomer over others. rsc.org When mixtures of isomers are formed, purification techniques are necessary to isolate the desired compound in high purity. google.com

Chemical Transformations and Derivatizations of the Compound

The aldehyde functional group and the double bonds in this compound allow for a variety of chemical transformations and derivatizations.

Oxidation Reactions and Products

The aldehyde group of this compound is susceptible to oxidation. Oxidation of the corresponding acetate derivative, (9Z,12E)-tetradeca-9,12-dien-1-yl acetate, can yield the corresponding aldehyde or carboxylic acid. smolecule.com Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For industrial-scale synthesis, a TEMPO/NaClO₂ system can be used to efficiently convert the corresponding alcohol to the aldehyde. The primary alcohol group of the related (9Z,12E)-tetradeca-9,12-dien-1-ol can also undergo oxidation. vulcanchem.com

Reduction Reactions and Resulting Alcohols

The synthesis of this compound and its derivatives, such as the corresponding acetate pheromone, frequently involves highly specific reduction reactions to establish the correct stereochemistry of the double bonds and to form key alcohol intermediates. The geometric configuration of the double bonds is critical for the biological activity of these pheromones.

A crucial step in many synthetic routes is the stereoselective reduction of an alkyne precursor to create the (9Z)-alkene. One documented method involves the synthesis of a 1-tert-butoxy-(9-yne,12E)-9,12-tetradecaenyne intermediate. researchgate.net This intermediate subsequently undergoes a stereoselective reduction to form the desired (9Z,12E) diene structure. researchgate.net Catalysts like P-2 nickel (Ni-P2), prepared from nickel acetate and sodium borohydride, are employed for this partial hydrogenation of the triple bond to a cis-double bond, yielding the corresponding alcohol after deprotection. researchgate.netgrafiati.com

Another common application of reduction reactions in these synthetic pathways is the conversion of carboxylic acids or their esters into primary alcohols. For instance, in the synthesis of a required building block, (E)-3-pentenoic acid can be reduced to (E)-3-penten-1-ol. patsnap.com This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran. patsnap.com The resulting alcohol can then be further functionalized for subsequent coupling reactions. patsnap.com

The table below summarizes key reduction reactions employed in the synthesis of precursors for this compound.

| Reactant (Substrate) | Reducing Agent/Catalyst | Product | Yield | Reference |

| 1-tert-butoxy-(9-yne,12E)-9,12-tetradecaenyne | Ni-P2 Catalyst | 1-tert-butoxy-(9Z,12E)-9,12-tetradecadiene | Not specified | researchgate.netgrafiati.com |

| (E)-3-pentenoic acid | Lithium aluminum hydride (LiAlH₄) | (E)-3-penten-1-ol | 78% | patsnap.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to constructing the carbon backbone of this compound and its derivatives. These reactions typically involve the formation of carbon-carbon bonds by reacting a nucleophile, often a carbanion, with an electrophilic carbon atom, usually an alkyl halide.

A prevalent strategy in pheromone synthesis involves the use of acetylide anions as nucleophiles. bartleby.comvaia.com In one pathway leading to the acetate derivative, the synthesis is based on a C8+C2=C10 and C10+C4=C14 coupling scheme. researchgate.net The first coupling involves the reaction of lithium acetylide with 1-tert-butoxy-8-bromo-octane, where the acetylide acts as the nucleophile, displacing the bromide to form a C-C bond and yield 1-tert-butoxy-dec-9-yne. researchgate.net The terminal alkyne is then deprotonated to form a new nucleophile, which is subsequently alkylated with (E)-1-bromo-2-butene in a second nucleophilic substitution step to construct the full C14 backbone. researchgate.net

Organometallic reagents, such as Grignard reagents, are also widely used as nucleophiles in pheromone synthesis. researchgate.netnih.gov These reactions, often catalyzed by transition metals like iron or copper, facilitate cross-coupling between alkyl or alkenyl fragments. researchgate.netnih.gov For example, the synthesis of the cabbage looper pheromone, (Z)-7-dodecen-1-yl acetate, utilizes a bimolecular nucleophilic substitution where a Grignard reagent attacks an acetate-containing electrophile in the presence of a copper iodide (CuI) catalyst. researchgate.net This highlights a general and powerful method for C-C bond formation in the synthesis of long-chain unsaturated compounds. researchgate.net

Finally, after the dienol ((9Z,12E)-9,12-tetradecadien-1-ol) has been synthesized, it can be converted to its acetate derivative via a nucleophilic acyl substitution reaction. researchgate.net This is typically achieved by reacting the alcohol with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. researchgate.net

The following table details examples of nucleophilic substitution reactions used to build the carbon framework for these pheromones.

| Nucleophile | Electrophile (Substrate) | Product | Catalyst | Reference |

| Lithium acetylide-ethylenediamine complex | 1-tert-butoxy-8-bromo-octane | 1-tert-butoxy-dec-9-yne | None | researchgate.net |

| Lithiated 1-tert-butoxy-dec-9-yne | (E)-1-bromo-2-butene | 1-tert-butoxy-(9-yne,12E)-9,12-tetradecaenyne | None | researchgate.net |

| Grignard reagent of protected bromohydrin | (Z)-2-hepten-1-yl acetate | Protected (Z)-7-dodecen-1-ol | CuI | researchgate.net |

| Acetylide anion (HC≡C⁻Na⁺) | 1-Bromononane (CH₃(CH₂)₇CH₂Br) | Undec-1-yne (CH₃(CH₂)₇CH₂C≡CH) | None | bartleby.com |

Chemoreception and Molecular Recognition Mechanisms of 9z,12e 9,12 Tetradecadienal and Its Derivatives

Olfactory Receptor Systems in Target Organisms

The core of pheromone detection lies within the olfactory receptor neurons (ORNs) housed in the antennal sensilla. frontiersin.org These neurons express specialized pheromone receptors (PRs), a subtype of the larger family of insect olfactory receptors. frontiersin.orgdntb.gov.ua PRs are seven-transmembrane domain proteins that form ligand-gated ion channels, typically by forming a complex with a highly conserved co-receptor known as Orco. dntb.gov.ua The binding of a specific pheromone molecule to a PR/Orco complex initiates an ion flux across the neuron's membrane, generating an electrical signal that is transmitted to the brain.

While (9Z,12E)-9,12-Tetradecadienal is a known pheromone component, research has more extensively characterized the receptors for its acetate (B1210297) derivative, (9Z,12E)-tetradecadienyl acetate. These findings provide a strong model for understanding the reception of the aldehyde form.

In several moth species, specific PRs have been identified that respond to C14 pheromones. For instance, in the cotton leafworm, Spodoptera littoralis, a pheromone receptor designated as SlitOR6 has been identified and shown to be specifically tuned to (9Z,12E)-tetradecadienyl acetate. frontiersin.org Similarly, studies on the beet armyworm, Spodoptera exigua, which also utilizes a blend containing a C14 acetate, have led to the identification of candidate PRs. nih.gov Functional analysis of these receptors, often conducted using heterologous expression systems like Xenopus oocytes or modified Drosophila flies, allows researchers to de-orphanize receptors by pairing them with their specific ligands. nih.govplos.org For example, the receptor SlituOR6 in Spodoptera litura was found to be tuned to (9Z,12E)-tetradecadienyl acetate. plos.org Although the specific receptors for this compound have not been as extensively characterized, it is hypothesized that they belong to the same PR subfamily and share significant sequence homology with receptors for its acetate and alcohol analogs.

Table 1: Examples of Characterized Pheromone Receptors for (9Z,12E)-Tetradecadienyl Acetate

| Receptor Name | Species | Ligand | Reference |

| SlitOR6 | Spodoptera littoralis | (9Z,12E)-tetradecadienyl acetate | frontiersin.org |

| SlituOR6 | Spodoptera litura | (9Z,12E)-tetradecadienyl acetate | plos.org |

| EkueOR1 | Ephestia kuehniella | (9Z,12E)-tetradecadienyl acetate |

The specificity of the pheromone response is critical for maintaining reproductive isolation between species. This specificity is determined by the precise fit between the pheromone molecule and the binding pocket of the pheromone receptor. Several molecular features of this compound and its derivatives are crucial for this selective binding.

Chain Length: The 14-carbon chain is a key determinant for receptor binding. Receptors in many moth species are highly selective for pheromones of a specific chain length (e.g., C14 vs. C16).

Double Bond Position and Geometry: The location (positions 9 and 12) and configuration (9Z, 12E) of the double bonds are critical. Even minor changes, such as shifting a double bond to a different position (e.g., 9Z,11E) or altering the geometry (e.g., 9E,12Z), can significantly reduce or eliminate receptor activation. For example, the E-configuration at position 12 is essential for activating the PRs in Ephestia kuehniella.

Functional Group: The terminal functional group (aldehyde, acetate, or alcohol) is another layer of specificity. While some receptors are broadly tuned, many are highly specific to one type of functional group. This allows different compounds in a pheromone blend to be detected by different, dedicated olfactory channels.

Studies on Spodoptera littoralis have shown that the receptor SlitOR6 is narrowly tuned to (9Z,12E)-tetradecadienyl acetate and does not respond to the isomeric pheromone (9Z,11E)-tetradecadienyl acetate, highlighting the receptor's high specificity. frontiersin.org This demonstrates that the olfactory system can achieve remarkable discrimination based on subtle structural differences in the pheromone molecule.

Role of Auxiliary Chemosensory Proteins in Olfaction

Before a pheromone molecule can reach a receptor on the dendritic membrane of an ORN, it must traverse the aqueous sensillar lymph that fills the sensillum. This transport is facilitated by auxiliary chemosensory proteins, which are small, soluble proteins found at high concentrations in the lymph. researchgate.netnih.gov These proteins are thought to not only solubilize the hydrophobic pheromones but also to protect them from degradation and present them to the receptors.

Odorant-binding proteins (OBPs) are a major class of these auxiliary proteins. nih.gov In Lepidoptera, OBPs are often categorized into Pheromone-Binding Proteins (PBPs) and General Odorant-Binding Proteins (GOBPs). researchgate.netnih.gov While PBPs are typically associated with the transport of species-specific pheromones, GOBPs may bind a wider range of odorants, including plant volatiles and pheromone components. researchgate.net

Research on the silkworm, Bombyx mori, provides a compelling example of how these proteins can differentiate between pheromone components with different functional groups. While the PBP (BmorPBP1) binds both the alcohol (bombykol) and aldehyde (bombykal) components of its pheromone, a general odorant-binding protein (BmorGOBP2) can discriminate between the two. researchgate.net This suggests that different OBPs may be responsible for handling different components of a pheromone blend. In the context of species that use this compound alongside its alcohol or acetate derivatives, a similar system of multiple OBPs with varying binding affinities likely exists to ensure the proper transport and processing of each component. Transcriptome analysis of species like Spodoptera litura has identified numerous OBP genes expressed in the antennae, providing the molecular foundation for such a system. nih.gov

Chemosensory proteins (CSPs) are another class of small, soluble proteins found in the sensillar lymph that are implicated in chemoreception. nih.govmdpi.com Structurally distinct from OBPs, CSPs are characterized by a conserved set of four cysteine residues. mdpi.com Like OBPs, they are believed to function as carriers for hydrophobic semiochemicals. mdpi.com

CSPs are generally considered to be more conserved across different insect orders than OBPs. mdpi.com While their precise role in pheromone perception is still under investigation, their ability to bind a wide range of hydrophobic molecules suggests they could be involved in transporting pheromone components or clearing them from the perireceptor space after signaling has occurred. mdpi.com In the cotton bollworm Helicoverpa armigera, 27 CSP genes have been identified, with expression observed not only in chemosensory tissues like antennae but also in other parts of the body, suggesting diverse physiological roles. mdpi.com Studies on Spodoptera litura have also revealed a large repertoire of 18 CSPs, indicating their importance in the insect's chemical ecology. nih.gov The interaction between CSPs and this compound specifically has not been detailed, but their documented binding of other pheromones and hydrophobic ligands makes them a key area for future research into the complete molecular pathway of pheromone reception.

Electrophysiological Responses to this compound and Pheromone Blends

The binding of a pheromone to its receptor ultimately results in a measurable electrical signal. Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are used to record these responses from the insect antenna. EAG measures the summed potential from many responding olfactory neurons, providing a general assessment of the antenna's sensitivity to a compound. SSR, on the other hand, records the activity of individual neurons, offering a much finer resolution of receptor specificity.

While specific electrophysiological data for this compound is limited, extensive studies on its derivatives provide strong evidence of antennal detection.

In the cactus moth, Cactoblastis cactorum, male antennae show a significant EAG response to (9Z,12E)-tetradecadienyl acetate. oup.com SSR studies further confirmed that specific receptor cells housed in the male's long sensilla trichodea respond to this compound. oup.compsu.edu

For the pyralid moth Euzophera punicaella, a mixture of (9Z,12E)-9,12-tetradecadien-1-ol and (9Z,12E)-9,12-tetradecadienyl acetate was found to elicit the strongest EAG activity from male antennae. researchgate.net

In Spodoptera litura, both (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate evoke strong, dose-dependent EAG responses in male antennae, which are significantly stronger than in females. nih.govd-nb.info

Gas chromatography coupled with an electroantennographic detector (GC-EAD) has been used to show that male antennae of Hypsipyla grandella respond to four components identified from female gland extracts, including (9Z,12E)-9,12-tetradecadien-1-ol and (9Z,12E)-9,12-tetradecadienyl acetate. researchgate.net

These studies collectively demonstrate that the C14 backbone with the (9Z,12E) double bond configuration is a potent stimulus for olfactory receptors in numerous moth species. It is therefore highly probable that this compound, as a component of the natural pheromone blend in certain species, also elicits robust and specific electrophysiological responses from the antennae of conspecific males.

Electroantennography (EAG) Studies and Antennal Responses

Electroantennography (EAG) is a technique used to measure the average electrical response of the entire insect antenna to an airborne chemical stimulus. It provides valuable insights into which compounds can be detected by an insect's olfactory system. Studies on various moth species have demonstrated that male antennae exhibit significant electrical activity when exposed to derivatives of this compound, primarily the acetate and alcohol forms, which are common components of female sex pheromone blends.

Research on Spodoptera litura has shown that male antennae display strong, dose-dependent EAG responses to (9Z,12E)-tetradecadienyl acetate (Z9E12-14:OAc), one of the main components of its sex pheromone. nih.govkoreascience.kr In these studies, male antennae were significantly more responsive than female antennae to this compound. nih.gov Similarly, gas chromatography coupled with electroantennographic detection (GC-EAD) has confirmed that male antennae of the mahogany shoot borer, Hypsipyla grandella, and Spodoptera cosmioides respond to (9Z,12E)-tetradecadienyl acetate. researchgate.netscielo.br In H. grandella, antennal responses were also recorded for (9Z,12E)-tetradecadien-1-ol. scielo.br

In the pyralid moth Euzophera punicaella, GC-EAG recordings were instrumental in identifying both (9Z,12E)-9,12-tetradecadien-1-ol and (9Z,12E)-9,12-tetradecadienyl acetate as the key pheromone components. grafiati.com Further studies on the moth Cactoblastis cactorum revealed that the male antenna produces a considerable EAG response to the putative pheromone component (9Z,12E)-tetradecadienyl acetate. oup.com The synergistic effect of plant volatiles on pheromone detection has also been investigated using EAG, where mixtures containing (9Z,12E)-9,12-tetradecadienyl acetate were tested on S. litura to measure enhanced or inhibited antennal responses. researchgate.net

Ecological Interactions and Behavioral Responses Mediated by 9z,12e 9,12 Tetradecadienal and Its Derivatives

Species-Specific Pheromone Blends and Compositional Variation

The composition of sex pheromone blends is often highly specific to a particular species, acting as a unique chemical signature that allows for mate recognition over long distances. (9Z,12E)-9,12-Tetradecadienal and its derivatives are frequently found as major or minor components in the pheromone blends of various moth species, particularly within the family Pyralidae.

While pheromone blends are species-specific, significant variation can exist within a single species. This intraspecific variation can be influenced by genetic factors, geographic location, and even the age and physiological state of the individual.

In the almond moth, Cadra cautella, the sex pheromone is a highly variable signal. The titers of the two main components, (9Z,12E)-tetradecadienyl acetate (B1210297) (Z9,E12-14:Ac) and (Z)-9-tetradecenyl acetate (Z9-14:Ac), as well as their ratio, are significantly affected by the female's age and the daily light/dark cycle nih.gov. For instance, the amount of both compounds and the ratio between them are highest at the beginning of the scotophase (dark period) and lowest at the onset of the photophase (light period) nih.gov. Furthermore, the highest pheromone titers are observed in females one day after emergence, with a subsequent decline with age nih.gov. Research has shown that these age-related variations in pheromone titer and component ratios are heritable, suggesting a genetic basis for this variability nih.gov. The narrow-sense heritability for the titer of Z9,E12-14:Ac and Z9-14:Ac, and their ratio, indicates a potential for these traits to respond to selective pressures nih.gov.

Similarly, studies on the Indian meal moth, Plodia interpunctella, have revealed heritable variation in its sex pheromone blend. The ratio of the two major components, (Z,E)-9,12-tetradecadienyl acetate and (Z,E)-9,12-tetradecadienol, has a heritability of 0.65 ± 0.14, indicating a significant genetic contribution to the composition of the pheromone signal. While geographic variation in pheromone blends is a documented phenomenon in many moth species, leading to reproductive isolation and potentially speciation, specific data on geographically distinct pheromone profiles for species primarily utilizing this compound is an area of ongoing research. However, studies on other moths, like the fall armyworm (Spodoptera frugiperda), have shown significant geographic differences in both female pheromone production and male response to pheromone lures, highlighting the potential for such variation to exist in other species as well plos.org. For example, corn-strain S. frugiperda males from different regions in the Americas show varied preferences for different synthetic pheromone blends plos.org.

This compound and its derivatives are integral components of the sex pheromone blends of several economically important moth species. The precise ratio of these components is often critical for eliciting the full range of mating behaviors in males.

The Indian meal moth, Plodia interpunctella, a common pest of stored products, utilizes a four-component pheromone blend consisting of (9Z,12E)-9,12-tetradecadienyl acetate (Z9,E12-14:OAc), (9Z,12E)-9,12-tetradecadien-1-ol (Z9,E12-14:OH), this compound (Z9,E12-14:Al), and (Z)-9-tetradecenyl acetate (Z9-14:OAc) researchgate.net. The female almond moth, Cadra cautella, another significant stored-product pest, releases a two-component sex pheromone composed of Z9,E12-14:OAc and Z9-14:OAc in a natural ratio of approximately 14:1 mdpi.com. In this blend, Z9,E12-14:OAc is the major component, while Z9-14:OAc acts as a synergist mdpi.com. Several other stored-product moths, including the Mediterranean flour moth (Ephestia kuehniella) and the tobacco moth (Ephestia elutella), share Z9,E12-14:OAc as their primary sex pheromone component, leading to potential cross-attraction nih.govopenagrar.de.

The beet armyworm, Spodoptera exigua, also employs (9Z,12E)-tetradecadienyl acetate as a major component of its sex pheromone nih.govepa.gov. In the case of the pear fruit borer, Euzophera pyriella, (Z,E)-9,12-tetradecadien-1-ol (Z9E12-14:OH) has been identified as the major and most active component of its female sex pheromone researchgate.net.

| Species | Family | This compound Derivative | Other Key Pheromone Components |

|---|---|---|---|

| Plodia interpunctella (Indian meal moth) | Pyralidae | (9Z,12E)-9,12-tetradecadienyl acetate, (9Z,12E)-9,12-tetradecadien-1-ol, this compound | (Z)-9-tetradecenyl acetate researchgate.net |

| Cadra cautella (Almond moth) | Pyralidae | (9Z,12E)-9,12-tetradecadienyl acetate | (Z)-9-tetradecenyl acetate mdpi.com |

| Ephestia kuehniella (Mediterranean flour moth) | Pyralidae | (9Z,12E)-9,12-tetradecadienyl acetate | Not specified in provided context |

| Spodoptera exigua (Beet armyworm) | Noctuidae | (9Z,12E)-9,12-tetradecadienyl acetate | Not specified in provided context |

| Euzophera pyriella (Pear fruit borer) | Pyralidae | (Z,E)-9,12-tetradecadien-1-ol | (Z)-8-dodecenyl acetate researchgate.net |

Behavioral Bioassays and Field Evaluation Paradigms

To understand the function of pheromone components and to develop effective pest management strategies, researchers rely on a variety of behavioral bioassays and field evaluation methods. These techniques allow for the detailed study of insect responses to specific chemical cues.

Wind tunnels are invaluable tools for studying the in-flight behavior of moths in response to pheromones under controlled conditions psu.edu. These apparatuses create a laminar airflow into which a pheromone plume is introduced, simulating a natural environment. The behavioral responses of male moths are then meticulously observed and quantified. A typical behavioral sequence in response to a pheromone plume includes activation (wing fanning), taking flight, oriented upwind flight (anemotaxis), zigzagging flight within the plume, landing near the pheromone source, and close-range courtship behaviors psu.edu.

For Plodia interpunctella, wind tunnel bioassays have been used to determine the behavioral threshold concentration of (Z,E)-9,12-tetradecadien-1-ol acetate (ZETA) required to elicit upwind flight in 50% of males usda.gov. In studies with Cadra cautella, the structure of the pheromone plume itself has been shown to influence male flight behavior. Males flying in a continuous, ribbon-like plume exhibit a crosswind flight path, while those encountering a turbulent plume adopt a more direct upwind flight course.

The behavioral response of a male moth is rarely elicited by a single compound. Instead, it is the specific blend of major and minor components that dictates the full behavioral sequence. Behavioral synergists are compounds that, when added to the major pheromone component, enhance the male's response. Conversely, behavioral antagonists are compounds that inhibit or reduce the male's response.

In Cadra cautella, (Z)-9-tetradecenyl acetate acts as a behavioral synergist to the major component, (9Z,12E)-9,12-tetradecadienyl acetate mdpi.com. The presence of both compounds in the correct ratio is necessary for optimal male attraction.

An interesting case of behavioral antagonism is observed in the diamondback moth, Plutella xylostella. Although not a component of its own pheromone, (Z,E)-9,12-tetradecadienyl acetate, a pheromone component of the sympatric noctuid moths Spodoptera litura and Spodoptera exigua, inhibits the upwind flight of P. xylostella males towards their own pheromone source in wind tunnel bioassays. This unidirectional antagonism suggests a mechanism for reproductive isolation between these distantly related but co-occurring species.

(Z,E)-9,12-tetradecadien-1-ol, released by female Plodia interpunctella, acts as an inhibitor to the sex pheromone response of male Cadra cautella pherobase.com. This demonstrates how a compound can function as a pheromone component in one species and an antagonist in a closely related species, further contributing to reproductive isolation.

Evolutionary Dynamics of Pheromone Communication Systems

The diversity of moth sex pheromones is a product of ongoing evolution, driven by sexual selection and the need for reproductive isolation. The biosynthesis of these fatty acid-derived pheromones involves a series of enzymatic steps, including desaturation and chain-shortening. The evolution of the genes encoding these enzymes, particularly desaturases, is thought to be a key factor in the diversification of pheromone blends.

In Lepidoptera, the desaturase gene family has undergone significant expansion compared to other eukaryotic genomes. This expansion has likely provided the raw genetic material for the evolution of novel desaturase functions, leading to the production of new and diverse pheromone components. The enzymes responsible for creating the specific double bond patterns in compounds like this compound are a result of this evolutionary process.

The evolution of pheromone communication is a co-evolutionary process involving both the female-produced signal and the male's response. Stabilizing selection is thought to act on both the pheromone blend and the male's preference for that blend, maintaining the integrity of the communication channel. However, the heritable variation observed in the pheromone blends of species like Cadra cautella and Plodia interpunctella suggests that these systems have the potential to evolve in response to changing selective pressures nih.gov. This evolutionary plasticity is crucial for adaptation to new environments and for the process of speciation. The study of the genetic basis of pheromone production and reception in species that utilize this compound and its derivatives provides valuable insights into the evolutionary mechanisms that shape these vital chemical communication systems.

Mechanisms of Pheromone Divergence in Lepidoptera

The specificity of chemical communication in moths, crucial for reproductive isolation, is subject to evolutionary pressures that can lead to divergence in pheromone signals. The evolution of new pheromone blends, such as those including this compound and its derivatives, is a complex process that requires concurrent changes in both the female's pheromone production and the male's response. annualreviews.orgnih.gov Research into the molecular genetics of pheromone biosynthesis has revealed several key mechanisms that drive this divergence. pnas.orgnih.gov

One primary mechanism involves genetic changes within the families of biosynthetic enzymes responsible for creating the specific chemical structures of pheromone components. nih.gov These enzymes often include desaturases, which introduce double bonds at specific positions in fatty acid precursors, and reductases, which modify the functional group. The evolution of these enzyme families, particularly the desaturases, is thought to follow a "birth-and-death" model. pnas.orgnih.gov In this model, new genes arise through duplication, after which they can be lost, become nonfunctional, or acquire new functions (neofunctionalization), such as producing a double bond at a different position. pnas.orgnih.gov

For instance, a significant shift in a pheromone blend can occur through the activation of a different desaturase gene from messenger RNA that may already exist at low or non-functional levels in the pheromone gland. pnas.orgpnas.org The evolution of the Asian corn borer (Ostrinia furnacalis), which uses (Z)- and (E)-12-tetradecenyl acetate, from ancestors like the European corn borer (Ostrinia nubilalis) that use Δ11-isomers, is a prime example. pnas.org Studies have found transcripts for both Δ11 and Δ14 desaturases in both species, but only the Δ11 is functional in the European corn borer, while the Δ14 is functional in the Asian corn borer. pnas.org This suggests that a major evolutionary shift occurred by activating a previously nonfunctional or latent gene, leading to a completely different pheromone blend. pnas.org

Furthermore, variations in the expression levels of these biosynthetic genes, potentially controlled by regulatory genes, can lead to quantitative differences in pheromone components. annualreviews.orgnih.gov These quantitative shifts in the ratios of compounds within a blend are a common mode of creating species-specific signals and can be a crucial first step in reproductive isolation. nih.gov Crosses between moth populations or species with different pheromone ratios have provided evidence for the existence of such regulatory factors, although identifying the specific genes has been challenging. annualreviews.orgnih.gov The complexity of these systems allows for rapid evolution, where even subtle genetic variations can alter the pheromone signal, contributing to the vast diversity of chemical communication channels observed in Lepidoptera. researchgate.net

| Mechanism | Description | Key Molecular Components Involved | Example Species Context |

|---|---|---|---|

| Gene Duplication and Neofunctionalization | Creation of new gene copies that subsequently evolve new functions, such as altered substrate specificity or producing different isomers. pnas.orgnih.gov | Fatty acyl-CoA desaturases, Fatty acyl-CoA reductases | The evolution of diverse desaturase genes in the family Ostrinidae, allowing for the production of different unsaturated fatty acid precursors. pnas.org |

| Activation of Latent Genes | A previously nonfunctional or lowly expressed gene becomes activated, leading to a major shift in the biosynthetic pathway and pheromone composition. pnas.orgpnas.org | Desaturase gene transcripts | The shift from Δ11- to Δ14-desaturase activity in the evolution of Ostrinia furnacalis from a O. nubilalis-like ancestor. pnas.org |

| Changes in Gene Regulation | Alterations in the timing or amount of gene expression, leading to changes in the ratios of pheromone components. annualreviews.orgnih.gov | Regulatory genes, Transcription factors | Differences in pheromone titer and production rhythms between host populations of Chilo suppressalis are linked to differential expression of biosynthesis genes. nih.gov |

| Single Nucleotide Polymorphisms (SNPs) | Mutations in the coding sequence of an enzyme can alter its function, for example, by changing the geometry (Z/E) of the double bond it creates. | Desaturases | A single amino acid change in a Δ11-desaturase is known to be responsible for producing both E and Z isomers in some moth species. |

Comparative Analysis of Pheromone Motifs Across Genera

In several stored-product moths of the family Pyralidae, such as the Indian meal moth (Plodia interpunctella), the Mediterranean flour moth (Ephestia kuehniella), and the almond moth (Cadra cautella), the acetate derivative, (9Z,12E)-9,12-tetradecadienyl acetate, serves as the major, and often primary, sex pheromone component. nih.govnih.govglpbio.comiastate.edu For these species, this single compound can be sufficient to elicit a strong attractive response from males. However, the pheromone glands of P. interpunctella also produce and release the corresponding aldehyde, this compound, and the alcohol, (9Z,12E)-9,12-tetradecadien-1-ol, which are biosynthetically derived from the acetate. nih.gov The precise blend and ratio of these three related compounds can contribute to signal specificity.

In contrast, within the genus Spodoptera (family Noctuidae), (9Z,12E)-9,12-tetradecadienyl acetate is typically part of a more complex, multi-component blend. For the beet armyworm (Spodoptera exigua) and the tobacco cutworm (Spodoptera litura), this compound is a major component, but it works in concert with other molecules, such as (Z)-9-tetradecenyl acetate. iastate.edujaydevchemicals.com The specificity of the signal in these species is determined not by a single compound, but by the precise ratio of multiple components. The presence of minor or even trace compounds can be critical, either acting as synergists that enhance the attractive signal or as antagonists that inhibit responses from closely related species, thereby maintaining reproductive isolation.

The genus Euzophera (family Pyralidae) provides another variation on this motif. In the pear borer, Euzophera pyriella, the primary active component identified is the alcohol, (Z,E)-9,12-Tetradecadien-1-ol. researchgate.net In the olive pyralid moth, Euzophera pinguis, the female emits a blend of both (9Z,12E)-tetradecadien-1-ol and (9Z,12E)-tetradecadienyl acetate. biohometech.combiohometech.com This demonstrates divergence even within a single genus, where different species may utilize the alcohol, the acetate, or a specific ratio of both as their primary communication signal. This pattern, where a core chemical structure is modified and combined with other compounds in various ratios, is a recurring theme in the evolution of moth pheromones, allowing for the generation of a vast number of unique communication channels from a limited set of biosynthetic pathways. researchgate.net

| Genus | Species | Common Name | Primary Component(s) Involving the C14:9Z,12E Moiety | Known Additional Components |

|---|---|---|---|---|

| Plodia | interpunctella | Indian Meal Moth | (9Z,12E)-9,12-Tetradecadienyl acetate nih.govjaydevchemicals.com | This compound, (9Z,12E)-9,12-Tetradecadien-1-ol nih.gov |

| Ephestia | kuehniella | Mediterranean Flour Moth | (9Z,12E)-9,12-Tetradecadienyl acetate glpbio.com | - |

| Cadra | cautella | Almond Moth | (9Z,12E)-9,12-Tetradecadienyl acetate iastate.edu | (Z)-9-Tetradecenyl acetate iastate.edu |

| Spodoptera | exigua | Beet Armyworm | (9Z,12E)-9,12-Tetradecadienyl acetate iastate.edu | (Z)-9-Tetradecenyl acetate, (Z)-9-Tetradecen-1-ol, (Z,E)-9,11-Tetradecadienyl acetate |

| Spodoptera | litura | Tobacco Cutworm | (9Z,12E)-9,12-Tetradecadienyl acetate jaydevchemicals.com | (9Z,11E)-Tetradecadienyl acetate |

| Euzophera | pyriella | Pear Borer | (Z,E)-9,12-Tetradecadien-1-ol researchgate.net | (Z)-8-Dodecenyl acetate researchgate.net |

| Euzophera | pinguis | Olive Pyralid Moth | (9Z,12E)-Tetradecadien-1-ol, (9Z,12E)-Tetradecadienyl acetate biohometech.combiohometech.com | - |

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of pheromone analysis, enabling the separation of individual components from a mixture. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds such as tetradecadienal isomers.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying the components of a pheromone blend. In this method, the volatile sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with each compound, causing them to separate based on their boiling points and polarity. As each compound elutes from the column, it is burned in a hydrogen-air flame, producing ions that are measured by the detector. The resulting signal is proportional to the amount of the compound present.

In the context of (9Z,12E)-9,12-Tetradecadienal analysis, GC-FID is often coupled with electroantennographic detection (GC-EAD), a technique that uses an insect's antenna as a biological detector. nih.gov This combination allows researchers to pinpoint which of the separated compounds are biologically active by observing the antenna's electrical response as the compounds elute from the GC column. nih.govnih.gov This is crucial for identifying the correct pheromone components from a complex extract. nih.gov

Table 1: Example GC Parameters for Pheromone Analysis

| Parameter | Value/Type |

|---|---|

| Column | HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Initial Temperature | 80 °C (hold for 1 min) |

| Temperature Ramp 1 | 20 °C/min to 140 °C |

| Temperature Ramp 2 | 4 °C/min to 250 °C |

| Final Temperature Hold | 20 min |

Data derived from a study on the related compound (Z,E)‐9,12‐tetradecadienyl acetate (B1210297). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the structural identification of pheromones. alfa-chemistry.com It combines the powerful separation capabilities of GC with the detailed molecular information provided by mass spectrometry. lifeasible.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

While GC-MS can provide the molecular weight and fragmentation pattern, it often falls short in determining the precise location and stereochemistry (the E/Z or cis/trans configuration) of double bonds in unsaturated compounds like this compound. alfa-chemistry.comresearchgate.net Isomers with different double bond positions or configurations can have very similar mass spectra. alfa-chemistry.com Therefore, GC-MS is typically used as a preliminary identification step, with its findings confirmed by comparison with synthetic standards and the use of auxiliary chemical methods. alfa-chemistry.com

Spectroscopic Approaches for Compound Identification

Spectroscopic techniques are vital for confirming the structural details of pheromones that are ambiguous from GC-MS data alone, particularly the geometry of double bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Gas-phase FT-IR spectroscopy is a valuable tool for determining the geometric configuration of double bonds in polyunsaturated compounds. bohrium.com Different configurations (cis/trans) and types of double bonds (conjugated/isolated) produce characteristic absorption bands. For instance, the =C-H stretching vibration can provide useful information for distinguishing between cis and trans isomers. bohrium.com

Raman Spectroscopy: This technique has emerged as a promising method for detecting and differentiating between pheromone compounds. osti.govosti.gov It measures the vibrational modes of molecules, providing a unique spectral signature for each compound. Studies have shown that Raman spectroscopy can successfully acquire signatures for various pheromone components and can distinguish between them even in mixtures, making it a potential tool for in-field monitoring. osti.gov

Methods for Double Bond Location and Stereochemistry Determination

Because mass spectrometry alone cannot typically pinpoint the location and geometry of double bonds in isomers, chemists employ microchemical reaction analysis techniques to derivatize the molecule in a way that makes this information accessible through GC-MS. alfa-chemistry.comresearchgate.net

Partial reduction is a chemical method used to determine the location of double bonds in diene and triene pheromones. researchgate.net The procedure involves randomly reducing one of the double bonds in the molecule, creating a mixture of monoene (single double bond) compounds.

One study compared two random reduction procedures using hydrazine (B178648) (NH2NH2) with either hydrogen peroxide (H2O2) or oxygen (O2) on the related compound (9Z,12E)-9,12-tetradecadienyl acetate. researchgate.net The reaction yields a mixture of the original diene, the fully saturated compound (tetradecanyl acetate), and two monoene acetates (9-tetradecenyl acetate and 12-tetradecenyl acetate). These products are then analyzed by GC-MS. researchgate.net

To pinpoint the double bond location in the resulting monoenes, they are reacted with dimethyl disulfide (DMDS). This reagent adds a methylthio (-SCH3) group to each carbon of the double bond. When the resulting DMDS adduct is analyzed by GC-MS, it fragments predictably at the bond between the two methylthio-substituted carbons. researchgate.net This cleavage pattern reveals the exact original position of the double bond in the monoene, and by extension, in the original diene pheromone. researchgate.net This entire procedure, from reduction to derivatization and analysis, can be successfully carried out on a microscale, even with samples as small as 100 nanograms. researchgate.net

Table 2: Products of Partial Reduction of (9Z,12E)-9,12-Tetradecadienyl Acetate

| Reactant | Procedure | Key Products for Analysis |

|---|---|---|

| (9Z,12E)-9,12-Tetradecadienyl acetate | Partial reduction (e.g., with NH2NH2/H2O2) followed by DMDS derivatization | DMDS adduct of 9-tetradecenyl acetate |

| DMDS adduct of 12-tetradecenyl acetate |

This table illustrates the analytical strategy where complex dienes are converted into simpler, identifiable monoene derivatives. researchgate.net

Derivatization Techniques (e.g., Methylthiolation)

In the analytical characterization of unsaturated compounds like this compound, determining the precise location of double bonds is a critical step that often cannot be achieved by mass spectrometry (MS) alone due to the migration of double bonds upon ionization. Chemical derivatization techniques are therefore employed to "fix" the double bonds into a stable form that, upon fragmentation in a mass spectrometer, yields diagnostic ions revealing their original positions. One of the most effective and widely used methods for this purpose is methylthiolation, typically carried out using dimethyl disulfide (DMDS).

The reaction involves the addition of a methylthio (CH₃S-) group to each carbon atom of the double bonds. This is generally achieved by reacting the unsaturated aldehyde with DMDS in the presence of a catalyst, such as iodine. For a diene like this compound, the reaction results in the addition of two DMDS molecules across the two double bonds, forming a tetrakis(methylthio) derivative.

The primary advantage of this technique lies in the predictable fragmentation of the resulting adduct during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The carbon-carbon bond between the two newly formed adjacent methylthio-substituted carbons is prone to cleavage upon electron ionization. This specific fragmentation pattern produces characteristic ions that are diagnostic for the original position of the double bond.

For this compound, the derivatization with DMDS would yield a saturated C14 aldehyde backbone with methylthio groups at positions 9, 10, 12, and 13. The subsequent GC-MS analysis would show a molecular ion corresponding to the derivatized molecule. The key diagnostic fragments would arise from the cleavage between the C9-C10 and C12-C13 bonds.

The mass spectrum of the DMDS adduct of this compound is expected to show prominent fragment ions that allow for the unambiguous confirmation of the double bond positions. The fragmentation between the C9 and C10 carbons and the C12 and C13 carbons would yield ions that pinpoint the original locations of the double bonds. While the derivatization of polyunsaturated compounds can sometimes lead to the formation of cyclic byproducts or a mixture of mono- and di-adducts, modified procedures can be employed to favor the formation of the desired linear poly-adducts for clearer interpretation. nih.gov

Below is a table detailing the expected key diagnostic ions in the mass spectrum of the bis(dimethyl disulfide) adduct of this compound.

| Fragmentation Point | Resulting Fragment Ion Structure | Expected m/z |

| Cleavage between C9 and C10 | CHO-(CH₂)₇-CH(SCH₃)⁺ | 201 |

| Cleavage between C9 and C10 | ⁺(SCH₃)CH-(CH₂)-CH=CH-CH₃ (after rearrangement) | Not a primary diagnostic fragment |

| Cleavage between C12 and C13 | CHO-(CH₂)₇-CH=CH-CH₂-CH(SCH₃)⁺ (after rearrangement) | Not a primary diagnostic fragment |

| Cleavage between C12 and C13 | ⁺(SCH₃)CH-CH₃ | 75 |

Future Research Directions and Unanswered Questions

Advanced Chemoreceptor Engineering and Biosensor Development

The detection of (9Z,12E)-9,12-Tetradecadienal by male moths is mediated by specific olfactory receptors (ORs) located in the antennae. These receptors are highly sensitive and selective, making them ideal candidates for the development of novel biosensors for pest monitoring. mdpi.comresearchgate.net The concept of using pheromone receptors in biosensors is gaining traction, with developments in technologies like capacitive micromachined ultrasonic transducers (CMUT) offering a platform for immobilizing these receptors for highly selective pheromone detection. mdpi.comresearchgate.netsemanticscholar.org Furthermore, the development of sex pheromone receptor-derived peptides for biosensors has shown promise for the real-time monitoring of other insect pheromones. nih.gov

Unanswered questions and future research directions include:

Deorphanization of specific receptors: The specific olfactory receptor(s) for this compound in many key pest species have yet to be identified and characterized. "Deorphanizing" these receptors is a critical first step.

Structure-function studies of receptors: A deeper understanding of the molecular interactions between this compound and its receptor is needed. This knowledge can inform the design of more potent and selective agonists or antagonists for pest management. frontiersin.org

Engineering receptors for enhanced stability and sensitivity: Natural olfactory receptors can be unstable outside of their native cellular environment. Future research will likely focus on protein engineering to enhance the robustness of these receptors for use in field-deployable biosensors.

Development of novel biosensor platforms: Integrating engineered chemoreceptors with advanced transducer technologies, such as nanomaterials and microfluidics, could lead to the development of highly sensitive, portable, and real-time biosensors for early pest detection. mdpi.comresearchgate.net

Complex Pheromone Blend Interactions and Multisensory Integration

This compound often functions as part of a multi-component pheromone blend. biohometech.com The precise ratio of these components is frequently crucial for eliciting a behavioral response in male moths. The processing of these complex chemical signals involves specialized neural circuits in the insect brain. mdpi.com Furthermore, the response to pheromones can be modulated by other sensory inputs, such as visual cues. nih.govresearchgate.netnih.gov

Key areas for future research include:

Synergistic and antagonistic effects: The synergistic and antagonistic interactions between this compound and other components of the pheromone blend are not fully understood at the molecular and neural levels.

Neural processing of pheromone blends: How the insect brain integrates the signals from different olfactory receptors tuned to various components of the blend to produce a coherent behavioral output is a major unanswered question.

Multisensory integration: The extent to which other sensory modalities, such as vision and mechanosensation, influence the behavioral response to this compound is an emerging area of research. nih.govresearchgate.net Understanding this integration could lead to the development of more effective pest management strategies that incorporate multiple sensory stimuli.

Context-dependent behavior: The behavioral response to the pheromone can be influenced by the physiological state of the insect and the environmental context. mdpi.com Future studies should investigate how factors such as age, mating status, and the presence of host plant volatiles affect the response to this compound.

Eco-evolutionary Dynamics of Pheromone Systems Under Environmental Change

Pheromone communication systems are subject to evolutionary pressures, and their effectiveness can be influenced by environmental factors. mdpi.compnas.orgpnas.orgnih.gov Changes in the environment, such as those brought about by climate change and agricultural practices, could have significant impacts on the production, transmission, and reception of this compound.

Future research should address the following:

Impact of climate change: Rising temperatures and altered weather patterns could affect the volatility and stability of this compound, as well as the physiology and behavior of the insects that use it. smolecule.com Research is needed to predict how these changes will impact pheromone communication and population dynamics.

Influence of agricultural practices: The use of pesticides and changes in land use could disrupt pheromone signaling pathways. For example, some pesticides may interfere with the insect's ability to detect or respond to pheromones.

Evolutionary arms races: The use of synthetic pheromones for mating disruption can impose strong selection pressure on insect populations, potentially leading to the evolution of resistance. Understanding the genetic basis of such resistance is crucial for the long-term sustainability of pheromone-based pest management.

Pheromone polymorphism and speciation: Variations in pheromone blends can contribute to reproductive isolation and speciation. mdpi.compnas.orgpnas.orgnih.gov Studying the genetic and ecological factors that drive the evolution of pheromone systems involving this compound can provide insights into the processes of insect diversification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.